3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one typically involves the bromination of 4-(2,3,4-trifluorophenyl)butan-2-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the butanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-azido-4-(2,3,4-trifluorophenyl)butan-2-one or 3-thiocyanato-4-(2,3,4-trifluorophenyl)butan-2-one.
Reduction: Formation of 3-bromo-4-(2,3,4-trifluorophenyl)butan-2-ol.
Oxidation: Formation of 3-bromo-4-(2,3,4-trifluorophenyl)butanoic acid.
Scientific Research Applications
3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one involves its interaction with nucleophilic sites in biological molecules. The bromine atom can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This compound can also interfere with cellular signaling pathways, leading to apoptosis or other cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1,2-trifluoro-1-butene: A fluorinated building block used in organic synthesis.
3,4,5-Trifluorobenzeneboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic acid: Employed in palladium-catalyzed direct arylation reactions.
Uniqueness
3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one is unique due to its combination of a bromine atom and a trifluorophenyl group, which imparts distinct reactivity and properties. This compound’s ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable chemical in research and industry .
Biological Activity
3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural features. The incorporation of bromine and trifluoromethyl groups enhances its biological activity, making it a subject of interest in various pharmacological studies.
- Molecular Formula : C10H8BrF3O
- Molecular Weight : 281.07 g/mol
- CAS Number : 1250793-81-7
The presence of the trifluoromethyl group is known to increase metabolic stability and bioactivity in drug candidates, making this compound particularly relevant for further investigation in therapeutic applications .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have demonstrated potential as:
- Antitumor agents : Compounds featuring bromine and trifluoromethyl groups can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial agents : The structural characteristics allow for enhanced membrane permeability and interaction with bacterial enzymes, leading to cell death .
Biological Activity Studies
Recent studies have explored the biological activities of similar fluorinated compounds, revealing insights into their potential applications:
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could similarly exhibit potent antibacterial effects .
Case Studies
- Antitumor Activity : A study on structurally similar brominated compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Enzyme Inhibition : Investigations into the enzyme inhibition properties of fluorinated ketones revealed that they could act as effective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes treatment. This suggests that this compound may also possess similar inhibitory effects .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
3-bromo-4-(2,3,4-trifluorophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-5(15)7(11)4-6-2-3-8(12)10(14)9(6)13/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCZWKXWAAEKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C(=C(C=C1)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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